N'-(2,4-dinitrophenyl)propanohydrazide
Description
N'-(2,4-Dinitrophenyl)propanohydrazide is a hydrazide derivative featuring a propanoyl hydrazine group attached to the 2,4-dinitrophenyl moiety. The 2,4-dinitrophenyl group is a strong electron-withdrawing substituent, conferring high electrophilicity to the compound, which is critical in reactions involving nucleophilic attack or coordination with biological targets . This compound is structurally analogous to other 2,4-dinitrophenyl hydrazides but differs in the hydrazide chain length and substituents, which influence its physicochemical properties, reactivity, and biological activity. It is commonly synthesized via condensation of 2,4-dinitrophenyl hydrazine with propanoic acid derivatives under acidic conditions .
Properties
CAS No. |
6561-63-3 |
|---|---|
Molecular Formula |
C9H10N4O5 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H10N4O5/c1-2-9(14)11-10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,10H,2H2,1H3,(H,11,14) |
InChI Key |
WHZKXONNRZZZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,4-Dinitrophenyl)propanohydrazide can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with propionic acid or its derivatives. The reaction typically involves the following steps:
Preparation of 2,4-Dinitrophenylhydrazine: This is achieved by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide.
Formation of N’-(2,4-Dinitrophenyl)propanohydrazide: The 2,4-dinitrophenylhydrazine is then reacted with propionic acid or propionyl chloride under acidic conditions to yield the desired product
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)propanohydrazide are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dinitrophenyl)propanohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-(2,4-Dinitrophenyl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of N’-(2,4-Dinitrophenyl)propanohydrazide involves its interaction with carbonyl groups in target molecules. The hydrazide group forms a hydrazone linkage with the carbonyl group, resulting in the formation of a stable complex. This interaction is crucial in its application as a reagent for detecting carbonyl compounds .
Comparison with Similar Compounds
Table 1: Inhibitory Activity (IC₅₀) of 2,4-Dinitrophenyl Hydrazide Derivatives Against Alpha-Amylase
- Key Observations: Electron-withdrawing groups (e.g., Br, NO₂) enhance inhibitory potency by increasing electrophilicity and stabilizing enzyme-ligand interactions . Chain length impacts solubility and binding; acetohydrazides (shorter chain) may exhibit reduced activity compared to benzylidene derivatives . N'-(2,4-Dinitrophenyl)-propanohydrazide’s activity is hypothesized to lie between acetyl (weaker) and benzylidene (stronger) analogs due to intermediate steric and electronic effects.
Chemical Reactivity and Reaction Kinetics
Table 2: Reaction Kinetics of 2,4-Dinitrophenyl Derivatives with Hydrazine
- Steric hindrance from the propanoyl group may further reduce reaction rates compared to smaller substituents (e.g., –OMe, –SPh) .
Quantum Chemical Parameters
Table 3: Electronic Properties of 2,4-Dinitrophenyl Hydrazide Derivatives
- Fluorinated analogs (e.g., pentafluorobenzohydrazide) likely exhibit higher electrophilicity (ω) due to strong electron-withdrawing effects, enhancing reactivity in binding or catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
